

Troubleshooting common defects in HPMC film coating of tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxypropylmethylcellulose*

Cat. No.: *B13716658*

[Get Quote](#)

HPMC Film Coating Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common defects encountered during the HPMC film coating of tablets. It is intended for researchers, scientists, and drug development professionals to assist in resolving issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed in HPMC film coating?

A1: The most frequent issues in HPMC film coating include sticking and picking, twinning, orange peel/roughness, logo bridging, cracking, and edge chipping or erosion.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) These defects are often cosmetic but can sometimes impact the product's performance and stability.

Q2: What is "twinning" and why does it happen?

A2: Twinning is a defect where two or more tablets stick together, a common issue with capsule-shaped or flat-faced tablets.[\[5\]](#)[\[6\]](#)[\[7\]](#) The primary cause is often over-wetting of the tablet surfaces, which can be due to an excessive spray rate, low drying temperature, or slow pan speed.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Q3: What causes the "orange peel" effect on coated tablets?

A3: The orange peel effect is characterized by a rough, uneven surface on the coated tablet, resembling the skin of an orange.[1][3] This defect is typically caused by inadequate spreading of the coating solution before it dries.[1][3] Contributing factors can include high viscosity of the coating solution, a high spray pressure combined with a fast spray rate, or overly rapid drying conditions.[1][3]

Q4: How does the tablet core quality affect the final coated product?

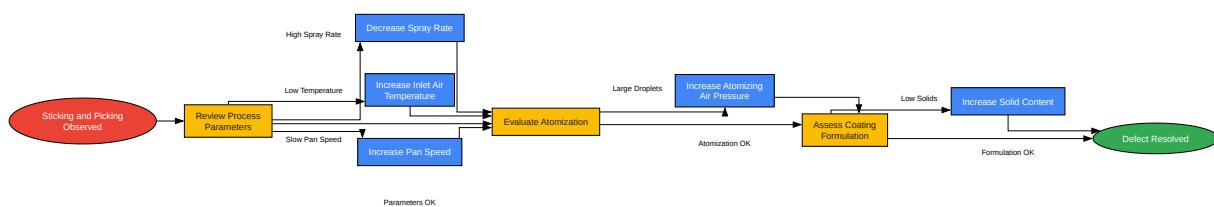
A4: The quality of the tablet core is critical for a successful coating. A soft or friable core can lead to surface erosion and edge chipping during the coating process. Additionally, the surface characteristics of the core can affect film adhesion, and issues like logo bridging can be exacerbated by poor logo design on the tablet.

Q5: What is logo bridging and how can it be prevented?

A5: Logo bridging occurs when the film coating pulls away from and spans across a debossed logo or breakline on the tablet, obscuring it.[8][9] This is often due to poor adhesion of the film to the tablet surface or high internal stress in the film.[9][10] Prevention strategies include optimizing the coating formulation for better adhesion, adjusting process parameters like spray rate and temperature, and ensuring the logo design is suitable for coating.[8][9]

Troubleshooting Guides

Defect: Sticking and Picking


Sticking and picking occur when tablets adhere to each other or the coating pan, resulting in the removal of a portion of the film upon separation. The primary cause is over-wetting of the tablet surface.

Troubleshooting Steps:

- Process Parameters: The most immediate adjustments involve optimizing process parameters. A high spray rate and low inlet air temperature are common culprits. Try decreasing the spray rate and/or increasing the inlet air temperature to improve drying efficiency. Increasing the pan speed can also reduce the contact time between tablets.

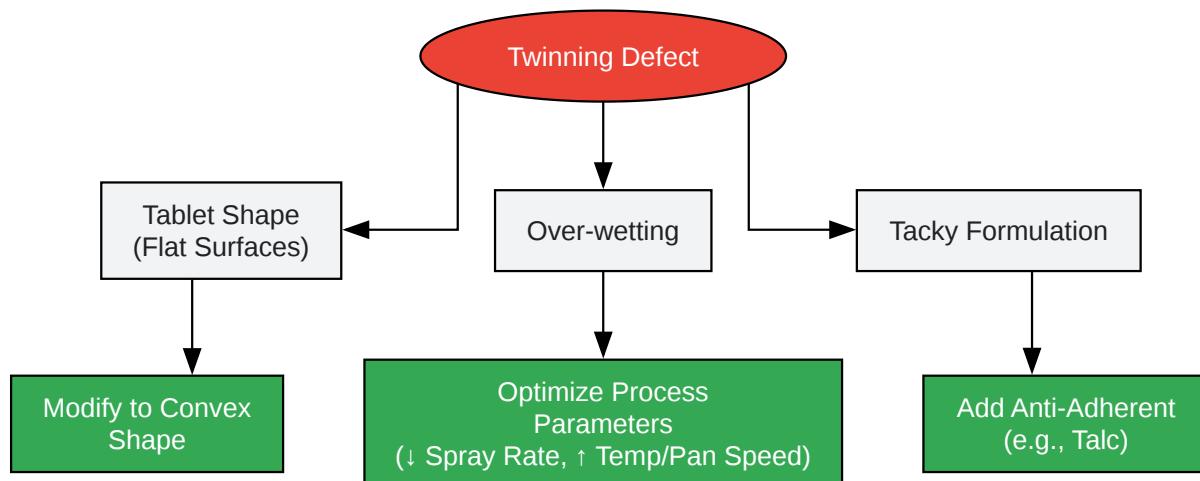
- Atomization Air Pressure: Inadequate atomization can lead to large droplets and localized over-wetting. Increasing the atomization air pressure can create a finer spray.
- Coating Formulation: The solid content of the coating suspension might be too low, contributing to excess moisture. Consider increasing the solid content.

Troubleshooting Workflow for Sticking and Picking

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Sticking and Picking.

Defect: Twinning


Twinning is a defect where two or more tablets become stuck together. This is especially common with tablet shapes that have large, flat surfaces.

Troubleshooting Steps:

- Tablet Shape: If feasible, modifying the tablet shape to be more convex can significantly reduce the likelihood of twinning.[5][7]

- Process Parameters: Similar to sticking and picking, twinning is often caused by over-wetting.[5][6] Reducing the spray rate and increasing the inlet air temperature or pan speed can be effective solutions.[5][6][7]
- Formulation: In some cases, adding an anti-adherent like talc to the coating formulation can reduce tackiness.[7]

Logical Relationship for Preventing Twinning

[Click to download full resolution via product page](#)

Caption: Causes and solutions for tablet twinning.

Defect: Orange Peel / Roughness

This defect is characterized by a rough surface texture, which may also have a matte rather than a glossy finish.

Troubleshooting Steps:

- Coating Formulation: A high viscosity of the coating solution can hinder its ability to spread evenly.[3] Diluting the solution with additional solvent to decrease viscosity can be beneficial.
- Process Parameters: Rapid drying can prevent the coating from leveling before solidifying. Using milder drying conditions, such as reducing the inlet air temperature, can help.[3] Also,

a high spray pressure combined with a fast spray rate can lead to uneven coating.[3]

Reducing the spraying rate may be necessary.[3]

- Atomization: Increasing the atomizing air pressure can create finer droplets, which helps in achieving a smoother coating.[1]

Defect: Logo Bridging

This occurs when the film does not conform to the debossed logo on the tablet.

Troubleshooting Steps:

- Formulation: Insufficient plasticizer can result in a film with high internal stress. Increasing the plasticizer content can improve film flexibility. A coating with low adhesion to the tablet surface is also a common cause; selecting a formulation with improved adhesion characteristics is recommended.[10]
- Process Parameters: High spray rates and low process temperatures can contribute to logo bridging.[8][11] Reducing the spray rate and/or increasing the process air temperature can be effective.[8][11] Optimizing atomizing and pattern air pressures is also crucial.[8][11]
- Tablet Core: The design of the logo itself can be a factor. A logo with fine details or sharp angles is more prone to bridging. If possible, a modified logo design with wider and more gently angled debossing is preferable.[9][10]

Data Presentation

The following table summarizes key process parameters and their typical adjustments for troubleshooting common HPMC film coating defects. The values provided are illustrative and may need to be optimized for specific formulations and equipment.

Defect	Parameter	Problematic Condition	Suggested Adjustment
Sticking & Picking	Spray Rate	Too High	Decrease by 10-20%
Inlet Air Temperature	Too Low	Increase by 5-10°C	
Pan Speed	Too Low	Increase by 5-15 RPM	
Twinning	Spray Rate	Too High	Decrease by 15-25%
Inlet Air Temperature	Too Low	Increase by 5-15°C	
Tablet Shape	Flat or Capsule-shaped	Modify to a more convex shape	
Orange Peel	Coating Viscosity	Too High	Decrease by adding solvent
Atomizing Air Pressure	Too Low	Increase by 0.2-0.5 bar	
Spray Rate	Too High	Decrease by 10-15%	
Logo Bridging	Plasticizer Content	Too Low	Increase by 1-2% of polymer weight
Spray Rate	Too High	Decrease by 10-20%	
Process Air Temperature	Too Low	Increase by 5-10°C	
Cracking	Plasticizer Content	Too Low	Increase by 1-3% of polymer weight
Polymer Molecular Weight	Too High	Use a lower molecular weight grade	
Inlet Air Temperature	Too High	Decrease by 5-10°C	

Experimental Protocols

Protocol 1: Evaluation of Film Adhesion

Objective: To assess the adhesion strength of the HPMC film to the tablet core.

Methodology:

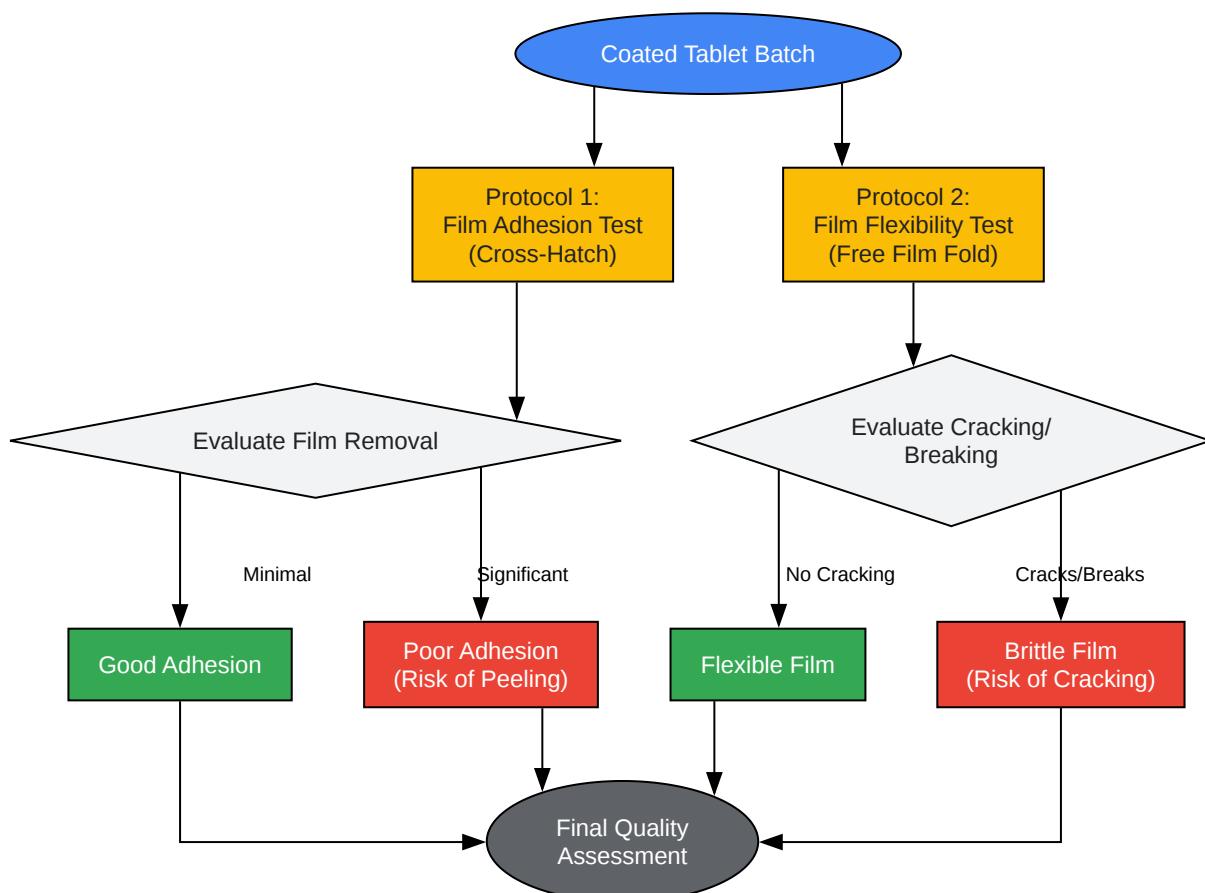
- Prepare a batch of coated tablets using the formulation and process parameters under investigation.
- Using a sharp blade, carefully make a cross-hatch pattern on the surface of a coated tablet. The cuts should be deep enough to penetrate the film coating.
- Apply a piece of standard adhesive tape (e.g., 3M Scotch® Magic™ Tape) over the cross-hatched area and press firmly to ensure good contact.[12]
- Rapidly pull the tape off at a 90-degree angle to the tablet surface.[12]
- Visually inspect the tape and the tablet surface under magnification.[12]

Interpretation:

- Good Adhesion: No or very minimal film is removed with the tape.[12]
- Poor Adhesion: Significant portions of the film are removed with the tape, indicating a high risk of peeling.[12]

Protocol 2: Assessment of Film Flexibility

Objective: To determine the flexibility and resistance to cracking of the HPMC film.


Methodology:

- Cast a film of the coating solution on a flat, non-stick surface (e.g., a Teflon-coated plate) and allow it to dry completely under controlled temperature and humidity.
- Carefully peel the dried film from the surface to obtain a free film.
- Cut the film into strips of a standardized size.
- Manually fold the film strip 180 degrees.[12]

Interpretation:

- Flexible Film: The film can be folded without any signs of cracking or breaking.[12]
- Brittle Film: The film cracks or breaks upon folding, indicating insufficient flexibility and a higher risk of cracking on the tablet surface. This may be indicative of low plasticizer content. [12]

Experimental Workflow for Coating Quality Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for assessing film adhesion and flexibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Common Defects in Tablet Coating and How to Address The... [osdmachinery.com]
- 2. scribd.com [scribd.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. colorcon.com [colorcon.com]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. pharmainform.com [pharmainform.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. colorcon.com [colorcon.com]
- 10. Tablet Coating Problems and their Solutions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Troubleshooting common defects in HPMC film coating of tablets]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13716658#troubleshooting-common-defects-in-hpmc-film-coating-of-tablets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com